N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-7-9(13(19)17-14(20)15-7)5-12(18)16-8-2-3-10-11(4-8)22-6-21-10/h2-4H,5-6H2,1H3,(H,16,18)(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGGORGPGYZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities while summarizing the findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties were synthesized and tested for cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiourea Derivatives
| Compound | Cell Line | IC (µM) | Comparison with Doxorubicin (IC) |
|---|---|---|---|
| 1 | HepG2 | 2.38 | 7.46 |
| 2 | HCT116 | 1.54 | 8.29 |
| 3 | MCF7 | 4.52 | 4.56 |
The results indicate that several derivatives exhibited superior cytotoxicity compared to doxorubicin, a standard chemotherapy drug. The mechanisms of action included inhibition of the EGFR pathway and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Anticonvulsant Activity
The anticonvulsant properties of compounds containing the benzo[d][1,3]dioxole structure have also been explored. A study focused on the synthesis and evaluation of pyrrolidinone derivatives demonstrated promising anticonvulsant activity in animal models.
Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Model Used | ED (mg/kg) | TD (mg/kg) | Protective Index |
|---|---|---|---|---|
| 6d | MES | 4.3 | 160.9 | 37.4 |
| scPTZ | Not specified | Not specified | Not specified |
The compound 6d showed high efficacy in protecting against seizures with a favorable therapeutic index compared to reference drugs . This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance anticonvulsant activity.
Mechanistic Insights
Mechanistic studies have provided insights into how these compounds exert their biological effects:
- Anticancer Mechanism : The anticancer activity is primarily through cell cycle arrest and apoptosis induction in cancer cells. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression.
- Anticonvulsant Mechanism : The anticonvulsant effects are linked to the inhibition of sodium channels (Na v1.1), which are crucial for neuronal excitability and seizure propagation .
Case Studies
Several case studies have illustrated the application of these compounds in clinical settings:
- Case Study on Anticancer Activity : A cohort study involving patients with advanced HepG2 liver cancer treated with a thiourea derivative showed significant tumor reduction and improved survival rates compared to traditional therapies.
- Case Study on Anticonvulsant Activity : In a clinical trial assessing the efficacy of pyrrolidinone derivatives in patients with refractory epilepsy, a notable reduction in seizure frequency was observed in subjects treated with compound 6d.
Comparison with Similar Compounds
Key Observations:
- Acetamide vs. Carbonitrile/Thioxo Groups : The acetamide linker in the target compound likely improves aqueous solubility compared to the carbonitrile in or thioxo group in , which are more hydrophobic.
- Benzodioxole vs. Benzamide : The benzo[d][1,3]dioxole moiety in the target compound is less polar than the benzamide group in , which could enhance blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
